molecular formula C17H15ClFN5OS B2968174 N-(3-chloro-4-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251669-78-9

N-(3-chloro-4-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2968174
CAS RN: 1251669-78-9
M. Wt: 391.85
InChI Key: QGQMJCALAIKHFS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClFN5OS and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Derivatives with Anti-inflammatory Activity

The synthesis of novel derivatives of "N-(3-chloro-4-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide" has been explored, with some compounds demonstrating significant anti-inflammatory activity. These derivatives were synthesized by reacting pyrazole with various substituted acetamides, and their chemical structures were confirmed through spectroscopic methods. The synthesized compounds were tested for anti-inflammatory activity, where several showed promising results, indicating potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Radiosynthesis and Imaging Applications

The compound has also been instrumental in the field of positron emission tomography (PET) imaging, particularly in the synthesis of selective radioligands like [18F]PBR111. This application emphasizes its role in the development of diagnostic tools for imaging the translocator protein (18 kDa), which is significant in identifying neuroinflammatory processes. The synthesis process involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, fully automated on a robotic system, yielding a product with high chemical and radiochemical purity. This development showcases the compound's contribution to advancing diagnostic imaging techniques (Dollé et al., 2008).

Novel Ligands for Neuroinflammation Imaging

Further research has led to the synthesis of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , evaluated as ligands for the translocator protein 18 kDa (TSPO). These studies aim at identifying early biomarkers of neuroinflammatory processes, with some derivatives displaying subnanomolar affinity for TSPO. This research underscores the compound's utility in developing PET radiotracers for in vivo neuroinflammation imaging, highlighting its importance in neuroscientific research and potential therapeutic monitoring (Damont et al., 2015).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5OS/c1-10-5-11(2)24(23-10)15-7-17(21-9-20-15)26-8-16(25)22-12-3-4-14(19)13(18)6-12/h3-7,9H,8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQMJCALAIKHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

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